3-(Aminomethyl)-5-methylhexanoic acid

Descripción general

Descripción

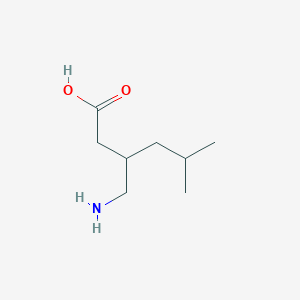

3-(Aminomethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an aminomethyl group at the third carbon and a methyl group at the fifth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of 5-methylhexanoic acid with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions typically include:

Temperature: 80-100°C

Pressure: 1-5 atm

Catalyst: Palladium on carbon (Pd/C)

Another method involves the reductive amination of 5-methylhexanoic acid using an amine source and a reducing agent such as sodium cyanoborohydride. The reaction conditions for this method are:

Temperature: 20-30°C

Solvent: Methanol or ethanol

Catalyst: None required

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Common industrial methods include:

Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification through crystallization or distillation.

Continuous Flow Process: Utilizes a continuous reactor system where reagents are continuously fed, and the product is continuously removed. This method offers higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Primary amines

Substitution: Alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

3-(Aminomethyl)-5-methylhexanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Aminomethyl)hexanoic acid

- 5-Methylhexanoic acid

- 3-(Aminomethyl)-5-ethylhexanoic acid

Comparison

3-(Aminomethyl)-5-methylhexanoic acid is unique due to the presence of both an aminomethyl group and a methyl group on the hexanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a compound with significant biological activity, primarily recognized for its role as an anticonvulsant and analgesic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

Pregabalin is a structural analog of gamma-aminobutyric acid (GABA) and functions predominantly as a modulator of neurotransmitter release. It is used clinically for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The compound exhibits its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, thereby inhibiting excitatory neurotransmitter release.

- Calcium Channel Modulation : Pregabalin binds to the alpha-2-delta subunit of presynaptic calcium channels, reducing calcium influx and subsequent neurotransmitter release.

- Reduction of Neuronal Excitability : By decreasing excitatory neurotransmitter levels (such as glutamate), pregabalin helps stabilize neuronal activity.

- Analgesic Effects : The modulation of neurotransmitter release contributes to its effectiveness in treating neuropathic pain.

Pharmacological Profile

The pharmacological profile of pregabalin has been extensively studied. Below is a summary table highlighting its key pharmacokinetic and pharmacodynamic properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Half-Life | 5 to 6 hours |

| Bioavailability | ~90% |

| Primary Metabolism | Renal (excreted unchanged) |

| Common Side Effects | Dizziness, somnolence, dry mouth |

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety profile of pregabalin. Below are notable case studies that illustrate its clinical applications:

- Neuropathic Pain Management :

- Epilepsy Treatment :

- Generalized Anxiety Disorder :

Safety and Toxicity

Pregabalin is generally well-tolerated; however, it does have associated risks. Common adverse effects include:

- CNS Effects : Drowsiness, dizziness, and cognitive impairment.

- Gastrointestinal Issues : Dry mouth and constipation.

- Withdrawal Symptoms : Abrupt discontinuation can lead to withdrawal symptoms such as insomnia and nausea.

Propiedades

IUPAC Name |

3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861392 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-69-4 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.